![molecular formula C8H6ClNS B8671595 2-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B8671595.png)
2-(Chloromethyl)thieno[3,2-b]pyridine
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Overview
Description
2-(Chloromethyl)thieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine core with a chloromethyl (-CH$_2$Cl) substituent at position 2. The chloromethyl group enhances reactivity, enabling nucleophilic substitutions or cross-coupling reactions for functionalization .
Scientific Research Applications
Antitumor Activity
Research indicates that 2-(Chloromethyl)thieno[3,2-b]pyridine exhibits significant antitumor properties. It has been studied for its efficacy against various human tumor cell lines. The structural features of this compound allow it to interact effectively with biological targets, making it a promising lead compound for developing new anticancer agents.
- Case Study : A study demonstrated that derivatives of thieno[3,2-b]pyridine compounds showed potent cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound was found to induce apoptosis in these cells, significantly reducing the percentage of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis .
Antimicrobial Properties
In addition to its antitumor activity, this compound has been investigated for its antibacterial and antifungal properties. Derivatives of this compound have shown effectiveness against various pathogens, suggesting a broad spectrum of biological applications.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves several key steps, including:
- Formation of the Thieno Ring : Utilizing starting materials like 2-aminothiophenes.
- Chloromethylation : Introducing the chloromethyl group through reactions with chloromethylating agents.
The compound's reactivity allows for various chemical transformations that can yield derivatives with enhanced biological activity.
Organic Synthesis
Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules with potential biological activity.
Potential Therapeutic Uses
The thienopyridine framework is isosteric with quinoline and isoquinoline systems, which are known for their pharmacological properties. Compounds derived from this framework have been explored for various therapeutic uses:
- Antiviral Agents : Some thieno[3,2-b]pyridine derivatives have been reported to exhibit antiviral activity.
- Anti-inflammatory Effects : Certain modifications to the thieno[3,2-b]pyridine structure are being investigated for their potential anti-inflammatory properties .
Data Table: Summary of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Thieno ring fused with pyridine | Antitumor activity |
6-(Chloromethyl)thieno[3,2-b]pyridine | Chlorine at position 6 | Antimicrobial properties |
7-Arylthieno[3,2-b]pyridine | Aryl substitution at position 7 | Potential anti-inflammatory effects |
Thieno[3,4-b]pyridine | Different ring fusion | Antioxidant properties |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling functionalization of the thieno-pyridine scaffold. This reaction is pivotal for introducing diverse substituents:
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Ammonia/Amines : Reacts with ammonia or primary amines to form aminomethyl derivatives. For example, treatment with ethylamine yields 2-(ethylaminomethyl)thieno[3,2-b]pyridine.
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Thiols : Substitution with thiophenol produces 2-(phenylthiomethyl)thieno[3,2-b]pyridine, a precursor for sulfur-containing analogs .
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Hydroxide Ions : Hydrolysis under basic conditions generates 2-(hydroxymethyl)thieno[3,2-b]pyridine, which can be oxidized to carboxylic acid derivatives .
Table 1: Substitution Reactions of the Chloromethyl Group
Alkylation and Cross-Coupling Reactions
The chloromethyl group acts as an alkylating agent in the presence of nucleophiles or participates in metal-catalyzed cross-coupling:
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Alkylation of Thiols : Reacts with thiourea or thioacetamide to form thioether-linked derivatives, which are intermediates for heterocycle synthesis .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl amines introduces aromatic amines at the chloromethyl position .
Example : Reaction with thiourea in DMF yields 2-(thiocarbamoylmethyl)thieno[3,2-b]pyridine, a precursor for thiazole-fused systems .
Cyclization and Heterocycle Formation
Intramolecular cyclization reactions leverage the chloromethyl group to construct polycyclic systems:
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With Carbon Disulfide : Treatment with CS2 and base forms thieno[3,2-b]pyridine-2-thiolate, which cyclizes with α-halo carbonyl compounds to yield fused thiopyran derivatives .
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With Aldehydes/Ketones : Condensation with aldehydes under basic conditions produces spirocyclic or annulated products .
Key Reaction Pathway :
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2-(Chloromethyl)thieno[3,2-b]pyridine + CS2 → Intermediate thiolate .
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Alkylation with chloroacetone → Thieno[3,2-b]pyridine fused with a thiopyran ring .
Elimination and Dehydrohalogenation
Under strong base or high-temperature conditions, elimination of HCl generates a reactive methylene intermediate:
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Formation of Exocyclic Double Bonds : Dehydrohalogenation with KOH/EtOH yields 2-methylene-thieno[3,2-b]pyridine, which participates in Diels-Alder reactions .
Functional Group Interconversion
The chloromethyl group is convertible to other functionalities:
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Oxidation : CrO3/H2SO4 oxidizes -CH2Cl to -COOH, yielding thieno[3,2-b]pyridine-2-carboxylic acid.
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Reduction : LiAlH4 reduces -CH2Cl to -CH3, producing 2-methyl-thieno[3,2-b]pyridine.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(chloromethyl)thieno[3,2-b]pyridine, and how do reaction parameters influence yield and purity?
The synthesis typically involves cyclization strategies, such as Thorpe-Ziegler intramolecular cyclization starting from cyanopyridine thione derivatives, which yields high-purity products under controlled conditions (e.g., reflux in anhydrous solvents) . Key parameters include temperature (optimized between 80–120°C), catalyst selection (e.g., Cu(I) for click chemistry), and solvent choice (e.g., PEG400 for green synthesis via one-pot methods) . Continuous flow systems with automated control of pressure and reagent concentration are recommended for industrial-scale reproducibility .
Q. How can researchers characterize this compound derivatives effectively?
Advanced analytical techniques are critical:
- NMR spectroscopy (1H, 13C, DEPT) confirms regiochemistry and substitution patterns.
- HRMS validates molecular weight and purity.
- X-ray crystallography resolves ambiguous stereochemistry in fused-ring systems . For reactive intermediates like chloromethyl groups, in-situ FT-IR monitoring is advised to track reaction progress .
Q. What safety protocols are essential when handling this compound?
- Use glove boxes for toxic or volatile intermediates (e.g., chloromethyl groups, which are alkylating agents) .
- Employ PPE (nitrile gloves, lab coats) and avoid skin contact.
- Store at 2–8°C in airtight containers to prevent decomposition .
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do structural modifications of this compound impact biological activity (e.g., antitumor or receptor binding)?
Substituents at the 3-position (e.g., trifluoromethyl, aryl groups) enhance bioactivity by improving lipophilicity and target binding. For example:
- Adenosine A1 receptor ligands : 2-Ethynylpyridine derivatives show high affinity due to π-π stacking with hydrophobic receptor pockets .
- Antitumor agents : Di(hetero)arylethers induce apoptosis via cell cycle arrest (G2/M phase) and caspase-3 activation . Quantitative SAR (QSAR) models using logP and Hammett constants are recommended to predict activity trends .
Q. What mechanistic insights explain contradictions in cyclization efficiency for thieno[3,2-b]pyridine derivatives?
Discrepancies arise from substituent steric effects and solvent polarity :
- Bulky groups (e.g., aryl malonamides) hinder intramolecular cyclization, reducing yields .
- Polar aprotic solvents (DMF, PEG400) stabilize transition states in SNAr reactions, improving regioselectivity . DFT calculations can model transition states to optimize reaction pathways .
Q. How can sustainable methodologies (e.g., green solvents) be integrated into thienopyridine synthesis?
- PEG400 enables one-pot CuAAC reactions, combining azide formation and triazole cyclization with >80% yield .
- Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and energy use .
- Biocatalytic approaches (e.g., lipase-mediated acylations) minimize halogenated waste .
Q. What strategies resolve low yields in halogenated intermediate reactions (e.g., 7-chlorothieno[3,2-b]pyridine)?
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key analogs of 2-(Chloromethyl)thieno[3,2-b]pyridine include derivatives with substitutions at positions 3, 5, 7, or the pyridine/thiophene rings. Below is a detailed comparison:
Reactivity and Functionalization Trends
- Chloromethyl Group Reactivity: The -CH$_2$Cl group in this compound undergoes nucleophilic substitution (e.g., with amines or thiols) to generate derivatives with enhanced solubility or bioactivity .
- Halogenated Derivatives: Compounds like 5-chloro-7-methoxythieno[3,2-b]pyridine demonstrate regioselective reactivity; the chlorine atom at position 5 facilitates Suzuki-Miyaura cross-coupling for biaryl synthesis .
- Electrophilic Substitution: Thieno[3,2-b]pyridines with electron-donating groups (e.g., -OCH$_3$) undergo electrophilic aromatic substitution at the thiophene ring, whereas electron-withdrawing groups (e.g., -CN) direct reactions to the pyridine ring .
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
2-(chloromethyl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5H2 |
InChI Key |
YVECTFRPHLELMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(S2)CCl)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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